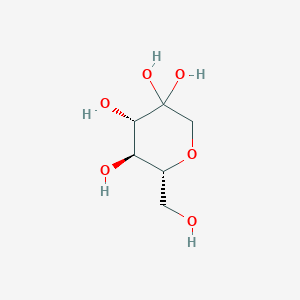
1,5-Anhydro D-Fructose 2-Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Anhydro D-Fructose 2-Hydrate is a bioactive monosaccharide that is produced through the degradation of glycogen, starch, and maltosaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Anhydro D-Fructose 2-Hydrate can be synthesized enzymatically from starch using alpha-1,4-glucan lyase or chemically from D-glucose or D-fructose in a few steps with high yields . The enzymatic method involves the use of alpha-1,4-glucan lyase, which cleaves the alpha-1,4-glycosidic bonds in starch to produce 1,5-Anhydro D-Fructose . The chemical synthesis involves the conversion of D-glucose or D-fructose through a series of reactions, including isomerization and dehydration .
Industrial Production Methods
Industrial production of this compound involves the use of genetically engineered microorganisms or cell-free reactors that express the necessary enzymes for its synthesis . This method allows for large-scale production and purification of the compound, making it feasible for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Anhydro D-Fructose 2-Hydrate undergoes various chemical reactions, including oxidation, reduction, and dehydration .
Common Reagents and Conditions
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include 1,5-anhydro-D-glucitol, ascopyrone P, and microthecin .
Aplicaciones Científicas De Investigación
1,5-Anhydro D-Fructose 2-Hydrate has a wide range of scientific research applications:
Mecanismo De Acción
1,5-Anhydro D-Fructose 2-Hydrate exerts its effects through various molecular targets and pathways:
Satiety Regulation: It activates oxytocin neurons in the paraventricular nucleus of the hypothalamus, leading to suppressed feeding behavior.
Anti-Microbial Action: The compound inhibits the growth of Gram-positive bacteria by interfering with their ability to regenerate NADPH.
Anti-Inflammatory and Anti-Cancer Effects: It modulates inflammatory pathways and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,5-Anhydro D-Fructose 2-Hydrate is unique compared to other similar compounds due to its wide range of bioactive properties and applications. Similar compounds include:
1,5-Anhydro-D-Glucitol: A metabolite of 1,5-Anhydro D-Fructose with applications in diabetes management.
Ascopyrone P: A dehydration product with antimicrobial and antioxidant properties.
Microthecin: Another derivative with anti-microbial effects.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(4S,5S,6R)-6-(hydroxymethyl)oxane-3,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(8)5(9)6(10,11)2-12-3/h3-5,7-11H,1-2H2/t3-,4-,5+/m1/s1 |
Clave InChI |
XFOMARSOADLZQX-WDCZJNDASA-N |
SMILES isomérico |
C1C([C@H]([C@@H]([C@H](O1)CO)O)O)(O)O |
SMILES canónico |
C1C(C(C(C(O1)CO)O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



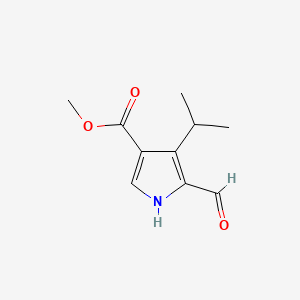
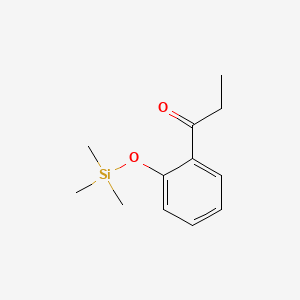
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
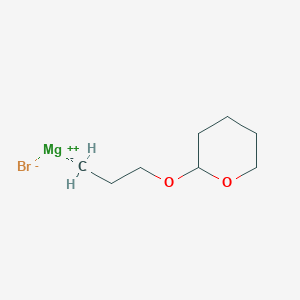

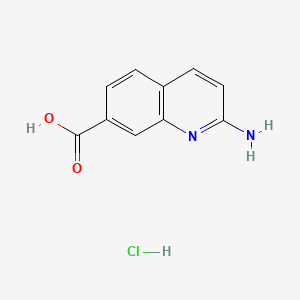
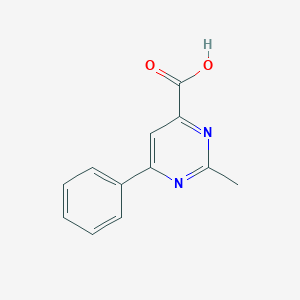
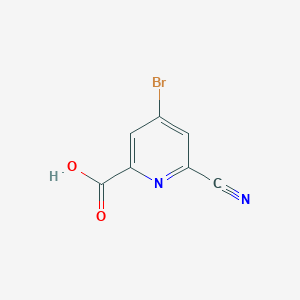
![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
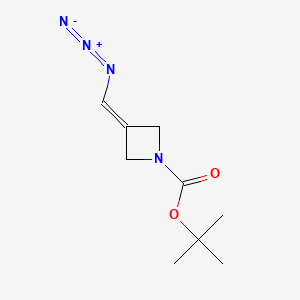
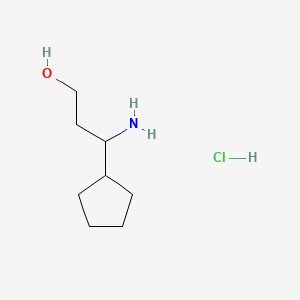
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
